molecular formula C20H13ClF4N6O2 B2559224 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 892473-61-9

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2559224
CAS No.: 892473-61-9
M. Wt: 480.81
InChI Key: OKEKHQYJVFDCQZ-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C20H13ClF4N6O2 and its molecular weight is 480.81. The purity is usually 95%.
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Biological Activity

Overview

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a trifluoromethyl group and a triazolo-pyrimidine moiety, which are known to enhance biological activity through various mechanisms.

Chemical Structure

The molecular structure of this compound can be represented as follows:

N 2 chloro 5 trifluoromethyl phenyl 2 3 2 fluorobenzyl 7 oxo 3H 1 2 3 triazolo 4 5 d pyrimidin 6 7H yl acetamide\text{N 2 chloro 5 trifluoromethyl phenyl 2 3 2 fluorobenzyl 7 oxo 3H 1 2 3 triazolo 4 5 d pyrimidin 6 7H yl acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with target proteins. This interaction can modulate various signaling pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring triazolo-pyrimidine structures. For instance, derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. The specific compound under discussion has not been extensively studied in published literature; however, its structural analogs have demonstrated significant cytotoxicity against cancer cells, suggesting a potential for similar activity.

CompoundCell LineIC50 (µM)Reference
Analog 1A-54912.5
Analog 2HCT-88.0
Analog 3Bel7402>20

Enzyme Inhibition

The compound may also exhibit inhibitory effects on specific enzymes involved in disease processes. For example, compounds with similar functional groups have been reported as selective inhibitors of metalloproteinases and other enzymes implicated in cancer progression and inflammation.

Case Studies

  • Inhibition of ADAMTS7 : A related study on hydroxamate-based arylsulfonamides showed potent inhibition of ADAMTS7, an enzyme linked to atherosclerosis. The modification of the phenyl ring to include trifluoromethyl groups significantly enhanced selectivity and potency against this target enzyme .
  • Anticancer Evaluation : Research on thiazole derivatives has demonstrated that modifications similar to those present in the target compound can lead to significant anticancer activity against various cell lines, indicating that structural features play a crucial role in biological efficacy .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF4N6O2/c21-13-6-5-12(20(23,24)25)7-15(13)27-16(32)9-30-10-26-18-17(19(30)33)28-29-31(18)8-11-3-1-2-4-14(11)22/h1-7,10H,8-9H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEKHQYJVFDCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF4N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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